molecular formula C23H18N6O2 B2920005 3-羟基-N'-[1-(4-甲苯基)吡唑并[3,4-d]嘧啶-4-基]萘-2-甲酰肼 CAS No. 890938-37-1

3-羟基-N'-[1-(4-甲苯基)吡唑并[3,4-d]嘧啶-4-基]萘-2-甲酰肼

货号 B2920005
CAS 编号: 890938-37-1
分子量: 410.437
InChI 键: JTAYRJRQPUEUNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3 . Hexamethyldisilazane is then added to perform heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . For example, molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

These one-flask reactions involve Vilsmeier amidination, imination reactions, and the sequential intermolecular heterocyclization . The rate of the reaction could be described as being proportional to the reactivity of amine reactants during intermolecular heterocyclization, especially when hexamethyldisilazane is used .

科学研究应用

抗癌特性

嘧啶酮衍生物(包括与本问题中化合物类似的化合物)的合成和评估已证明在癌症治疗中具有相当大的潜力。例如,携带吡唑和噻二唑等杂环的嘧啶酮新衍生物在体外 MTT 检测等检测中显示出对各种癌细胞系(包括前列腺腺癌 (PC-3)、肝癌 (HepG-2) 和结直肠癌 (HCT116))具有高水平的细胞毒性。这些化合物的有效性归因于它们与癌细胞生长和增殖机制相互作用的能力,通常通过分子对接研究评估,以通过拟合特定的蛋白质靶标(如 EGFR)来预测抗癌活性 (Ghoneim、El-Farargy 和 Bakr,2020 年)

抗菌评估

该类化合物也因其抗菌功效而受到探索。N-取代的 3-氨基-5-羟基-4-苯基-1H-吡唑-1-甲酰胺等衍生物已证明对金黄色葡萄球菌和 MRSA 等病原菌菌株具有良好的效果,展示了作为新型抗菌剂的潜力。最有效的衍生物显示出显着的最低抑菌浓度 (MIC),表明对细菌生长有很强的抑制作用,并为开发新的抗菌药物提供了潜在途径 (Pitucha、Kosikowska、Urszula 和 Malm,2011 年)

酶抑制

寻找新型酶抑制剂是药物发现中的一个关键领域,旨在通过靶向特定酶来调节病理过程。用萘基和噻吩基部分取代的吡啶、吡唑并吡啶和呋喃并吡啶衍生物已被评估其抑制 CDK2 酶(细胞周期的关键调节因子)的能力。这些化合物显示出显着的抑制活性,为开发靶向细胞分裂和增殖途径的新型抗癌剂提供了基础。分子对接研究进一步支持了它们的潜力,表明与 CDK2 的活性位点有良好的结合亲和力,这对于推进针对癌症的治疗策略至关重要 (Abdel-Rahman、Shaban、Nassar、El-kady、Ismail、Mahmoud、Awad 和 El‐Sayed,2021 年)

未来方向

The future directions for this compound and similar compounds include further investigations into their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

属性

IUPAC Name

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-14-6-8-17(9-7-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-4-2-3-5-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAYRJRQPUEUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。